1-Bromo-2-chloro-3-methylbenzene

Overview

Description

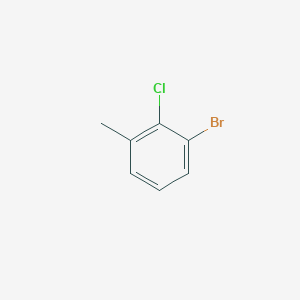

1-Bromo-2-chloro-3-methylbenzene is an aromatic compound with the molecular formula C7H6BrCl It is a derivative of benzene, where the hydrogen atoms at positions 1, 2, and 3 are substituted by bromine, chlorine, and a methyl group, respectively

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Bromo-2-chloro-3-methylbenzene can be synthesized through several methods:

-

Halogenation of 3-methylbenzene (m-xylene)

Step 1: Chlorination of 3-methylbenzene to form 1-chloro-3-methylbenzene.

Step 2: Bromination of 1-chloro-3-methylbenzene to form this compound.

-

Direct halogenation of 3-methylbenzene

Reagents: A mixture of bromine and chlorine gases.

Conditions: Elevated temperature, in the presence of a catalyst such as iron(III) chloride (FeCl3).

Industrial Production Methods

Industrial production of this compound typically involves the halogenation of 3-methylbenzene using a controlled mixture of bromine and chlorine gases. The process is carried out in large reactors with precise control over temperature, pressure, and reaction time to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions

1-Bromo-2-chloro-3-methylbenzene undergoes various types of chemical reactions, including:

-

Nucleophilic Substitution

Reagents: Nucleophiles such as hydroxide ions (OH-), alkoxide ions (RO-), or amines (NH2-).

Conditions: Typically carried out in polar solvents like ethanol or water, at elevated temperatures.

Products: Substituted benzene derivatives, where the bromine or chlorine atoms are replaced by the nucleophile.

-

Electrophilic Substitution

Reagents: Electrophiles such as nitronium ions (NO2+), sulfonium ions (SO3H+), or acyl cations (RCO+).

Conditions: Carried out in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).

Products: Substituted benzene derivatives, where the electrophile is introduced at the ortho or para positions relative to the methyl group.

-

Oxidation

Reagents: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

Conditions: Carried out in acidic or basic media, at elevated temperatures.

Products: Oxidized derivatives, such as carboxylic acids or ketones.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution with hydroxide ions can yield 2-chloro-3-methylphenol, while electrophilic substitution with nitronium ions can yield 1-bromo-2-chloro-3-methyl-4-nitrobenzene.

Scientific Research Applications

1-Bromo-2-chloro-3-methylbenzene has several scientific research applications, including:

-

Organic Synthesis

- Used as an intermediate in the synthesis of more complex organic molecules.

- Employed in the preparation of pharmaceuticals, agrochemicals, and dyes.

-

Materials Science

- Utilized in the development of advanced materials, such as liquid crystals and polymers.

- Investigated for its potential use in organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

-

Biological Studies

- Studied for its potential biological activity, including antimicrobial and anticancer properties.

- Used as a model compound in studies of halogenated aromatic hydrocarbons and their environmental impact.

-

Industrial Applications

- Employed in the production of specialty chemicals and fine chemicals.

- Used as a reagent in various industrial processes, such as the manufacture of flame retardants and plasticizers.

Mechanism of Action

The mechanism of action of 1-bromo-2-chloro-3-methylbenzene depends on the specific chemical reactions it undergoes. In nucleophilic substitution reactions, the bromine or chlorine atoms are replaced by nucleophiles through a bimolecular nucleophilic substitution (SN2) mechanism. In electrophilic substitution reactions, the compound undergoes an electrophilic aromatic substitution (EAS) mechanism, where the electrophile attacks the aromatic ring, forming a sigma complex, followed by the loss of a proton to restore aromaticity.

Comparison with Similar Compounds

1-Bromo-2-chloro-3-methylbenzene can be compared with other halogenated methylbenzenes, such as:

-

1-Bromo-2-chloro-4-methylbenzene

- Similar structure but with the methyl group at the para position relative to the bromine atom.

- Exhibits different reactivity and selectivity in chemical reactions due to the different substitution pattern.

-

1-Bromo-3-chloro-2-methylbenzene

- Similar structure but with the chlorine and methyl groups swapped.

- Shows different chemical behavior and properties due to the different arrangement of substituents.

-

1-Bromo-2-chloro-5-methylbenzene

- Similar structure but with the methyl group at the meta position relative to the bromine atom.

- Displays distinct reactivity and selectivity in chemical reactions compared to this compound.

The uniqueness of this compound lies in its specific substitution pattern, which influences its chemical properties and reactivity. This compound’s particular arrangement of substituents makes it valuable for specific applications in organic synthesis and materials science.

Biological Activity

1-Bromo-2-chloro-3-methylbenzene, also known as 3-bromo-2-chlorotoluene, is an aromatic halogenated compound with the CAS number 97329-43-6. It has garnered attention in various fields, including medicinal chemistry and environmental science, due to its unique biological activities and potential applications.

Chemical Structure and Properties

This compound is characterized by the presence of a bromine atom, a chlorine atom, and a methyl group attached to a benzene ring. This structure influences its reactivity and interaction with biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C₇H₆BrCl |

| Molecular Weight | 195.48 g/mol |

| Boiling Point | 198 °C |

| Melting Point | -5 °C |

| Density | 1.44 g/cm³ |

Antimicrobial Properties

Research indicates that halogenated compounds, including this compound, exhibit significant antimicrobial activity. A study demonstrated that this compound can inhibit the growth of various bacteria and fungi, making it a candidate for developing new antimicrobial agents .

Cytotoxicity and Cell Viability

The cytotoxic effects of this compound have been evaluated in several cell lines. In vitro studies showed that this compound induces apoptosis in cancer cells at certain concentrations, suggesting its potential as an anticancer agent. The IC50 values varied depending on the cell line tested, indicating selective toxicity .

The biological activity of this compound may be attributed to its ability to form reactive intermediates that interact with cellular macromolecules. These interactions can lead to oxidative stress and DNA damage, triggering apoptotic pathways in susceptible cells . Additionally, the halogen atoms in the compound can participate in halogen bonding, which may enhance its binding affinity to biological targets .

Study on Antimicrobial Efficacy

A recent study evaluated the antimicrobial efficacy of various halogenated toluenes, including this compound. The results indicated that this compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) comparable to conventional antibiotics .

Evaluation of Cytotoxic Effects

In a controlled laboratory setting, the cytotoxicity of this compound was assessed using human cancer cell lines. The compound demonstrated significant cytotoxic effects at concentrations above 50 µM, leading to reduced cell viability and increased markers of apoptosis .

Safety and Toxicological Considerations

While this compound shows promise in biological applications, safety data indicate that it poses risks upon exposure. It is classified as harmful if inhaled or absorbed through the skin. Proper handling procedures are essential to minimize exposure risks during research and application .

Properties

IUPAC Name |

1-bromo-2-chloro-3-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrCl/c1-5-3-2-4-6(8)7(5)9/h2-4H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZAUOWBCSUDVVQT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=CC=C1)Br)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80537783 | |

| Record name | 1-Bromo-2-chloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

205.48 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

97329-43-6 | |

| Record name | 3-Bromo-2-chlorotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=97329-43-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Bromo-2-chloro-3-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80537783 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Benzene, 1-bromo-2-chloro-3-methyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.130.929 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.